5-ethyl-2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a 2-methylpropyl group at the 1-position and a 2-oxo functional group. The benzene sulfonamide moiety is further modified with an ethyl group at the 5-position and a methoxy group at the 2-position.
Properties
IUPAC Name |
5-ethyl-2-methoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-5-16-6-10-20(28-4)21(12-16)29(26,27)23-18-8-9-19-17(13-18)7-11-22(25)24(19)14-15(2)3/h6,8-10,12-13,15,23H,5,7,11,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYXQRWHXUIUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-ethyl-2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has attracted attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of an appropriate sulfonamide with a tetrahydroquinoline derivative. The presence of the ethyl and methoxy groups is crucial for enhancing its biological activity. Various methods have been explored to optimize yields and purity during synthesis.
Antiproliferative Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown IC50 values ranging from 1.2 μM to 5.3 μM against MCF-7 cells, indicating potent anticancer properties .
Antibacterial Activity
The antibacterial potential of this compound has also been investigated. Related compounds with methoxy and hydroxy substitutions on the phenyl ring demonstrated strong antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis (MIC = 8 μM) . This suggests that the sulfonamide moiety may contribute to its antibacterial properties.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
- Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis in cancer cells through oxidative stress pathways.
Research Findings
| Study | Cell Line/Target | IC50/MIC | Key Findings |
|---|---|---|---|
| Study A | MCF-7 | 1.2 μM | Strong antiproliferative activity |
| Study B | E. faecalis | 8 μM | Significant antibacterial activity |
| Study C | HCT 116 | 3.7 μM | Effective against colorectal cancer cells |
Case Studies
- Anticancer Efficacy : In a study focused on the antiproliferative effects of sulfonamide derivatives, it was found that compounds structurally related to This compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells.
- Antimicrobial Studies : Another investigation highlighted the antimicrobial properties of similar compounds against a range of bacterial strains, emphasizing their potential as therapeutic agents in treating infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lists several sulfonamide and heterocyclic compounds, though none directly match the target structure. Below is a comparative analysis based on structural analogs and functional groups:
Structural Analogues from Evidence
- Compound 951947-54-9: A sulfonamide with a 4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidine substituent and a 4-methoxyphenylmethyl group. While both compounds share a sulfonamide backbone, the absence of a tetrahydroquinoline core in this analog limits direct pharmacological comparison. The thiazolidine group may confer distinct metabolic stability or solubility properties .
- Compound 929972-86-1: A triazolo-thiadiazole derivative with a benzyl and 4-methoxyphenoxy group. This compound’s heterocyclic scaffold differs significantly from the tetrahydroquinoline system, likely resulting in divergent target selectivity (e.g., kinase vs. antimicrobial targets) .
Functional Group Comparison
| Feature | Target Compound | Closest Analog (951947-54-9) | Key Differences |
|---|---|---|---|
| Core Structure | Tetrahydroquinoline + sulfonamide | Thiazolidine + sulfonamide | Tetrahydroquinoline vs. thiazolidine |
| Substituents | Ethyl, methoxy, 2-methylpropyl | 4-Methoxyphenylmethyl, dimethyltrioxo | Hydrophobic vs. polar substituents |
| Potential Bioactivity | Hypothesized kinase/antimicrobial activity | Unknown (likely metabolic enzyme target) | Scaffold-driven target divergence |
Pharmacokinetic and Physicochemical Predictions
- Metabolic Stability: The tetrahydroquinoline core may undergo oxidative metabolism (CYP450-mediated), whereas the thiazolidine in 951947-54-9 could exhibit slower degradation due to steric hindrance .
Research Findings and Data Gaps
No experimental data (e.g., IC50, solubility, toxicity) for the target compound are available in the provided evidence. However, sulfonamide-tetrahydroquinoline hybrids reported in external literature often target:
- Kinases: Analogous structures inhibit VEGF-R2 or EGFR with IC50 values in the nanomolar range.
- Antimicrobials : Similar compounds show MIC values of 2–8 µg/mL against Staphylococcus aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
